8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol
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Overview
Description
8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves the fluorination of benzo(a)pyrene derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential role in drug development and as a probe for studying metabolic pathways.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Properties
CAS No. |
83768-96-1 |
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Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
8-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-13-3-6-14-12(8-13)7-10-2-5-16-19-11(9-17(22)20(16)23)1-4-15(14)18(10)19/h1-9,17,20,22-23H |
InChI Key |
UOESHRUNYOIWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC4=C2C=CC(=C4)F)C=CC5=C3C1=CC(C5O)O |
Origin of Product |
United States |
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